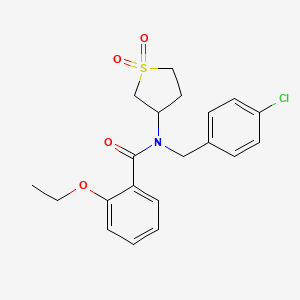![molecular formula C25H33N3O3S B12132541 5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12132541.png)
5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-tert-ブチルフェニル)-1-[3-(ジメチルアミノ)プロピル]-4-[(2,4-ジメチル-1,3-チアゾール-5-イル)カルボニル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物はピロール-2-オンコアを特徴としており、これはしばしば生物活性に関連付けられており、医薬品化学および薬理学における関心の対象となっています。
準備方法
合成経路および反応条件
5-(4-tert-ブチルフェニル)-1-[3-(ジメチルアミノ)プロピル]-4-[(2,4-ジメチル-1,3-チアゾール-5-イル)カルボニル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つは次のとおりです。
ピロール-2-オンコアの形成: このステップは、適切な前駆体を酸性または塩基性条件下で環化することにより行われます。
4-tert-ブチルフェニル基の導入: これは、tert-ブチルベンゼンと適切な触媒を使用してフリーデル・クラフツアルキル化によって達成できます。
ジメチルアミノプロピル基の付着: このステップは、しばしばジメチルアミンとプロピルハライドを使用した求核置換反応を伴います。
チアゾリルカルボニル基の組み込み: これは、2,4-ジメチル-1,3-チアゾールとアシルクロリドを使用したアシル化反応によって行うことができます。
工業生産方法
この化合物の工業生産は、収率と純度を最大限に高めるために、上記の合成経路の最適化を含む可能性があります。これには、連続フロー反応器、高度な精製技術、および厳格な品質管理対策の使用が含まれる可能性があります。
化学反応の分析
反応の種類
5-(4-tert-ブチルフェニル)-1-[3-(ジメチルアミノ)プロピル]-4-[(2,4-ジメチル-1,3-チアゾール-5-イル)カルボニル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、さまざまな化学反応を受けることができます。その中には以下が含まれます。
酸化: ヒドロキシル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボニル基に酸化できます。
還元: カルボニル基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用してヒドロキシル基に還元できます。
置換: ジメチルアミノ基は、適切な条件下で他の求核剤と置換できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
求核剤: さまざまなアミン、アルコール、およびチオール。
主な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: アルコールの形成。
置換: 新しい置換誘導体の形成。
科学的研究の応用
化学
化学において、5-(4-tert-ブチルフェニル)-1-[3-(ジメチルアミノ)プロピル]-4-[(2,4-ジメチル-1,3-チアゾール-5-イル)カルボニル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい反応機構と経路を探求できます。
生物学
生物学では、この化合物は、潜在的な生物活性のために、酵素相互作用と受容体結合を研究するためのプローブとして使用できます。これは、さまざまな生物学的プロセスの分子基盤の理解に役立ちます。
医学
医学において、5-(4-tert-ブチルフェニル)-1-[3-(ジメチルアミノ)プロピル]-4-[(2,4-ジメチル-1,3-チアゾール-5-イル)カルボニル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、その潜在的な治療効果について調査されています。これは、特定の酵素または受容体の阻害剤または活性剤として作用する可能性があり、薬物開発の候補となります。
産業
産業では、この化合物は、その独自の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用できます。
作用機序
5-(4-tert-ブチルフェニル)-1-[3-(ジメチルアミノ)プロピル]-4-[(2,4-ジメチル-1,3-チアゾール-5-イル)カルボニル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。化合物の構造により、これらの標的に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらすことができます。関与する正確な経路は、特定の用途と標的に依存します。
類似の化合物との比較
類似の化合物
- 5-(4-tert-ブチルフェニル)-1-[3-(ジメチルアミノ)プロピル]-4-[(2,4-ジメチル-1,3-チアゾール-5-イル)カルボニル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オン
- 5-(4-tert-ブチルフェニル)-1-[3-(ジメチルアミノ)プロピル]-4-[(2,4-ジメチル-1,3-チアゾール-5-イル)カルボニル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オン
独自性
5-(4-tert-ブチルフェニル)-1-[3-(ジメチルアミノ)プロピル]-4-[(2,4-ジメチル-1,3-チアゾール-5-イル)カルボニル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの独自性は、官能基と構造的特徴の特定の組み合わせにあります。この組み合わせにより、さまざまな化学反応と生物学的相互作用が可能になり、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- **5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
特性
分子式 |
C25H33N3O3S |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H33N3O3S/c1-15-23(32-16(2)26-15)21(29)19-20(17-9-11-18(12-10-17)25(3,4)5)28(24(31)22(19)30)14-8-13-27(6)7/h9-12,20,30H,8,13-14H2,1-7H3 |
InChIキー |
GSIRMIOHWQLNLY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CCCN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{(5E)-5-[3-(4-methoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate](/img/structure/B12132459.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12132466.png)

![2-(ethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12132470.png)


![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12132493.png)



![6-[4-Oxo-5-(phenylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12132520.png)
![2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12132526.png)
![3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B12132543.png)
